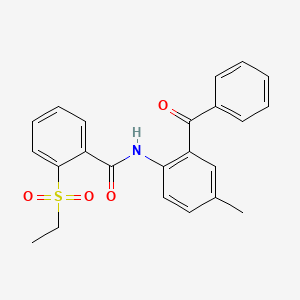

N-(2-benzoyl-4-methylphenyl)-2-ethylsulfonylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

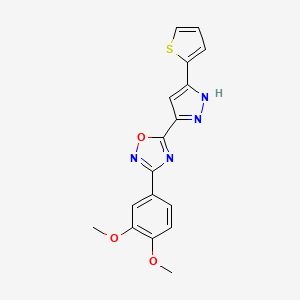

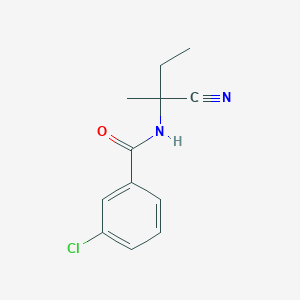

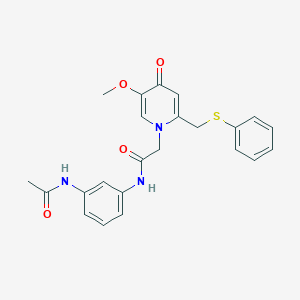

Typically, the description of a compound includes its IUPAC name, common names, and structural formula.

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can be done through experimental studies or by using knowledge of similar compounds.Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, and reactivity. These properties can often be predicted using computational chemistry.Aplicaciones Científicas De Investigación

Synthesis and Electrophysiological Activity

The chemical synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, including compounds structurally related to N-(2-benzoyl-4-methylphenyl)-2-ethylsulfonylbenzamide, were explored to identify new selective class III agents for cardiac arrhythmia treatment. These compounds exhibited potency comparable to sematilide, a selective class III agent undergoing clinical trials, indicating the potential for the development of new treatments for reentrant arrhythmias (Morgan et al., 1990).

Nanofiltration Membrane Development

Research into the synthesis of novel sulfonated aromatic diamine monomers led to the development of thin-film composite nanofiltration membranes. These membranes showed increased water flux and improved dye rejection capabilities, highlighting the potential for the application of sulfonated benzamide derivatives in water treatment and purification technologies (Liu et al., 2012).

Prodrug Forms for Sulfonamide Group

The study on N-acyl derivatives of model sulfonamides, aiming to develop prodrug forms for the sulfonamide group, showed that these derivatives have potential as prodrugs for sulfonamide-containing drugs. This research could lead to the development of new formulations with improved pharmacokinetic properties (Larsen et al., 1988).

Serotonin Receptor Agonists

Benzamide derivatives were synthesized and evaluated for their effects on gastrointestinal motility, identifying compounds with selective serotonin 4 receptor agonist activity. This research provides a foundation for the development of new prokinetic agents with potential for treating gastrointestinal motility disorders (Sonda et al., 2004).

Antifolate and Antitumor Agents

The synthesis of classical and nonclassical antifolates based on N-substituted benzamide derivatives showed promising results as inhibitors of dihydrofolate reductase and as potential antitumor agents. This research highlights the therapeutic potential of these compounds in cancer treatment (Gangjee et al., 2007).

Safety And Hazards

This involves studying the toxicity and environmental impact of the compound. Material safety data sheets (MSDS) are a good source of this information.

Direcciones Futuras

This involves predicting or proposing future research directions. This could include potential applications of the compound, or new reactions that it could be used in.

Please consult with a chemistry professional or refer to relevant scientific literature for detailed information.

Propiedades

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-2-ethylsulfonylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO4S/c1-3-29(27,28)21-12-8-7-11-18(21)23(26)24-20-14-13-16(2)15-19(20)22(25)17-9-5-4-6-10-17/h4-15H,3H2,1-2H3,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKUQYHBPMIVVCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)C)C(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-benzoyl-4-methylphenyl)-2-ethylsulfonylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-((3,4-dimethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2364112.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)butyramide](/img/structure/B2364114.png)

![3-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2364117.png)

![8-((2,4-Difluorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2364120.png)

![3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]-N-(3-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2364123.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2364128.png)

![N-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-yl)prop-2-enamide](/img/structure/B2364129.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-[(3-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2364135.png)